Ethyleneglycol palmitate/stearate
Description
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Properties
CAS No. |
91031-31-1 |
|---|---|
Molecular Formula |
C36H70O5 |
Molecular Weight |
582.9 g/mol |
IUPAC Name |
2-hydroxyethyl 18-hexadecanoyloxyoctadecanoate |
InChI |
InChI=1S/C36H70O5/c1-2-3-4-5-6-7-8-12-15-18-21-24-27-30-35(38)40-33-29-26-23-20-17-14-11-9-10-13-16-19-22-25-28-31-36(39)41-34-32-37/h37H,2-34H2,1H3 |
InChI Key |
ORMITEZVQRRABL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCC(=O)OCCO |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCC(=O)OCCO |
Other CAS No. |
91031-31-1 |
physical_description |
OtherSolid |
Origin of Product |
United States |
Foundational & Exploratory
ethylene glycol palmitate stearate chemical structure and properties
The following technical guide provides an in-depth analysis of Ethylene Glycol Palmitostearate , a complex lipid excipient critical to both pharmaceutical and cosmetic formulations.
Chemical Identity, Solid-State Properties, and Application in Drug Delivery
Executive Summary
Ethylene Glycol Palmitostearate (EGPS) is a non-ionic lipid excipient composed of a defined mixture of mono- and di-esters of ethylene glycol with palmitic (C16) and stearic (C18) acids.[1][2][3] While often colloquially referred to as "Glycol Stearate" or "Glycol Distearate," the technical designation Palmitostearate acknowledges the industrial reality that pharmaceutical-grade stearic acid is invariably a blend of C16 and C18 fatty acids.[2]
This excipient is distinct from Glyceryl Palmitostearate (e.g., Precirol®).[2][3][4] While both are lipid matrices, EGPS possesses a linear ethylene glycol backbone, imparting unique crystallization kinetics that are exploited primarily for pearlescence in topical formulations and as a matrix retardant in solid dosage forms.
Chemical Structure and Synthesis
Molecular Composition
EGPS is not a single molecule but a complex reaction product.[2] Its physicochemical behavior is dictated by the ratio of two key variables:
-
Fatty Acid Chain Length: C16 (Palmitic) vs. C18 (Stearic).[2][3]
-
Degree of Esterification: Monoesters (polar, surfactant-like) vs. Diesters (lipophilic, crystalline).[2][3]
Key Chemical Species:
-
Ethylene Glycol Monopalmitate:
[1][2][3] -
Ethylene Glycol Monostearate:
[1][2][3] -
Ethylene Glycol Dipalmitate:
[1][2][3] -
Ethylene Glycol Distearate (EGDS):
[1][2][3] -
Ethylene Glycol Palmitostearate (Mixed Diester):
[1][2][3]
Synthesis Pathway
The synthesis involves the direct esterification of ethylene glycol with "Stearic Acid 50" (a 50:50 blend of C16/C18) under acid catalysis.[2]
Figure 1: Synthesis pathway showing the equilibrium between mono- and di-esters.[1][2][3] The final product ratio is controlled by stoichiometry and reaction time.
Physicochemical Properties[1][2][3][4][5][6][7][8][9]
| Property | Specification / Typical Value | Criticality |
| CAS Number | 91031-31-1 (Mixture)627-83-8 (Pure Distearate) | Regulatory identification.[1][2][3] |
| Melting Range | 55°C – 65°C | Determines processing temperature for hot-melt extrusion or emulsification.[1][2][3] |
| HLB Value | ~1.5 (Diester) to ~3.6 (Monoester) | Low HLB indicates high lipophilicity; suitable for w/o emulsions or as a co-emulsifier.[1][2][3] |
| Solubility | Insoluble in water.Soluble in hot ethanol, acetone, chloroform. | Requires heating >70°C for incorporation into aqueous phases.[2][3] |
| Acid Value | < 6.0 mg KOH/g | Indicates free fatty acid content; high values can destabilize sensitive APIs.[1][2] |
| Iodine Value | < 2.0 g I2/100g | Low unsaturation ensures high oxidative stability.[1][2] |
Solid-State Characterization & Polymorphism
The most technically significant property of EGPS is its polymorphism .[1][2][3] The substance can exist in different crystalline modifications (
The Mechanism of Pearlescence
In cosmetic and topical pharmaceutical preparations (e.g., medicated shampoos, lotions), EGPS is used to create a "pearl" effect. This is not merely aesthetic; it indicates a specific lamellar liquid crystal structure that stabilizes the emulsion.[2]
-
Solubilization: Above 70°C, EGPS is molten and solubilized within surfactant micelles.[2]
-
Controlled Cooling: As the formulation cools, EGPS becomes supersaturated.[2]
-
Crystallization: It precipitates out of the micelles.[2]
Figure 2: Polymorphic transitions of EGPS.[1][2][3] The transition to the Beta form is essential for the pearlizing effect and long-term stability.[1][2][3]
Pharmaceutical Applications
Sustained Release Matrix
Similar to Glyceryl Palmitostearate, EGPS can be used as a lipid matrix in Solid Lipid Nanoparticles (SLNs) or sustained-release tablets.[1][2][3]
-
Mechanism: The drug is dissolved or dispersed within the lipid matrix.[2] Water penetration is retarded by the hydrophobic diester backbone.[2][3]
-
Advantage: Unlike polymers, EGPS does not swell. Release is governed by erosion and diffusion through pore channels.[2][3]
Emulsion Stabilizer (Co-emulsifier)
EGPS acts as a structure-building agent in the oil phase of O/W emulsions.[1][2][3]
-
Viscosity: It forms a crystalline network in the continuous phase (if W/O) or stabilizes the oil droplet interface (if O/W), increasing viscosity and preventing coalescence.
-
Synergy: Often paired with high HLB surfactants (e.g., Polysorbates) to form stable, thixotropic creams.
Analytical Protocols
Characterization of Mono/Diester Ratio (HPLC)
The ratio of mono- to diesters is critical for batch-to-batch consistency.[1][2][3]
-
Method: High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) or Evaporative Light Scattering Detection (ELSD).[1][2][3] UV detection is poor due to lack of chromophores.[2][3]
-
Column: C18 Reverse Phase (e.g., LiChrospher 100 RP-18).[1][2][3]
-
Mobile Phase: Isocratic elution with Acetone/Acetonitrile or THF/Water gradients.[1][2]
-
Protocol:
Thermal Analysis (DSC)
Differential Scanning Calorimetry is used to verify the polymorphic form.[2][3]
-
Protocol: Heat sample from 20°C to 80°C at 5°C/min.
-
Interpretation:
Regulatory & Safety Status
-
Pharmacopeias: Listed in USP-NF under "Ethylene Glycol Stearates" and Ph.[1][2][5] Eur. (Type I and II depending on monoester content).[2][3]
-
Safety: Generally Recognized As Safe (GRAS) for topical use.[1][2][3]
-
Toxicology: Low oral toxicity.[1][2] Hydrolyzes in vivo to ethylene glycol and fatty acids.[2] Note: Due to the release of ethylene glycol, oral limits are stricter than for glyceryl esters.
References
-
United States Pharmacopeia (USP). Ethylene Glycol Stearates Monograph. USP-NF Online.[1][2][3] Link
-
European Directorate for the Quality of Medicines (EDQM). Ethylene glycol monopalmitostearate.[2] Ph. Eur. 10th Edition. Link[1][2][3]
-
Bolzinger, M.A., et al. (2007).[2][3] Effects of surfactants on crystallization of ethylene glycol distearate in oil-in-water emulsion. Colloids and Surfaces A: Physicochemical and Engineering Aspects. Link[1][2][3]
-
PubChem. Ethylene glycol distearate (Compound Summary). National Library of Medicine.[2][3] Link[1][2][3]
-
Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.[2][3][5] (See entry for Glycol Stearates).[2][3][5][6][7] Link
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A Senior Application Scientist's Guide to Glycol Stearate: Physicochemical Properties and Formulation Strategies
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Deconstructing a Multifunctional Excipient
Glycol stearate, the ester of ethylene glycol and stearic acid, is a cornerstone ingredient in the formulation of a vast array of pharmaceutical and personal care products.[1][2] Often identified by its synonyms, ethylene glycol monostearate (EGMS) or 2-hydroxyethyl stearate, its prevalence is not accidental but a direct result of its versatile physicochemical properties.[3][4] This guide moves beyond a superficial overview to provide an in-depth analysis of these properties, offering a mechanistic understanding of its function as an emulsifier, opacifier, pearlizing agent, and viscosity modifier. For the formulation scientist, a thorough grasp of these core characteristics is paramount to leveraging glycol stearate's full potential, ensuring the development of stable, efficacious, and aesthetically pleasing products.
Core Physicochemical Characteristics
The utility of any excipient is fundamentally dictated by its chemical and physical properties. For glycol stearate, these attributes govern its behavior in both aqueous and oleaginous phases, its processing requirements, and its ultimate functional role within a formulation.
Summary of Key Properties
A quantitative understanding of glycol stearate begins with its fundamental properties, which are summarized below for quick reference.
| Property | Value | Significance in Formulation |
| IUPAC Name | 2-Hydroxyethyl octadecanoate | Provides unambiguous chemical identity.[3] |
| CAS Number | 111-60-4 | Universal identifier for regulatory and procurement purposes.[4] |
| Chemical Formula | C20H40O3 | Defines the elemental composition and stoichiometry.[1][2][3][5][6] |
| Molecular Weight | 328.53 g/mol | Influences diffusion, solubility, and stoichiometric calculations.[3][4][6] |
| Appearance | White to cream-colored waxy solid, flakes, or pellets.[2][4][5] | Affects the visual characteristics of the raw material and the final product; flake form facilitates handling and melting. |
| Melting Point | 55-60 °C (131-140 °F) | Critical parameter for the heating phase of emulsion manufacturing to ensure complete melting and uniform dispersion.[1][3][5] |
| Boiling Point | >400 °C (decomposes before boiling under some conditions) | High thermal stability under typical formulation processing temperatures.[1][4][5] |
| Solubility | Practically insoluble in water; soluble in alcohols, oils, and organic solvents.[2][4] | Dictates its use in the oil phase of emulsions and its insolubility in water is key to its opacifying and pearlizing effects. |
| HLB Value | 2.0 - 5.8 | A low Hydrophile-Lipophile Balance (HLB) indicates strong lipophilic character, making it ideal for water-in-oil (W/O) emulsions or as a co-emulsifier and stabilizer in oil-in-water (O/W) systems.[3][7][8][9] |
| Saponification Value | 180-188 mg KOH/g | Useful for quality control and to determine the amount of alkali needed to saponify the ester.[8] |
The Decisive Role of the Hydrophile-Lipophile Balance (HLB)
The HLB value is arguably the most critical parameter for a formulation scientist selecting an emulsifier.[10] Glycol stearate's low HLB value (typically between 2 and 3) signifies that the lipophilic (oil-loving) portion of the molecule, the stearic acid chain, dominates its character over the hydrophilic (water-loving) ethylene glycol head.[3][8][9] This structural feature is the primary determinant of its function. In a system of immiscible liquids like oil and water, the emulsifier aligns itself at the interface, reducing interfacial tension and allowing for the formation of a stable dispersion. Due to its lipophilic nature, glycol stearate preferentially stabilizes water droplets within a continuous oil phase (a W/O emulsion). However, its utility extends to the more common O/W emulsions, where it functions as a powerful secondary emulsifier and stabilizer, working in concert with a higher HLB primary emulsifier to enhance the overall stability and texture of the formulation.[7]
Mechanistic Roles in Formulation Science
Understanding why glycol stearate is chosen for a specific formulation requires a look at the mechanisms behind its primary functions.
Emulsion Stabilization
As a non-ionic surfactant, glycol stearate's amphiphilic nature allows it to act as a stabilizer.[4] The long, 18-carbon stearate tail anchors itself within the oil phase of an emulsion, while the more polar hydroxyl group of the ethylene glycol portion orients towards the water phase. This molecular arrangement at the oil-water interface creates a physical barrier that prevents the coalescence of dispersed droplets, thereby ensuring the kinetic stability of the emulsion.
Caption: Glycol stearate at the oil-water interface.
Viscosity and Texture Modification
In creams and lotions, glycol stearate serves as a "bodying agent."[3][8][9] As the formulation cools below its melting point, the glycol stearate crystallizes within the external phase, forming a structured network that increases viscosity and imparts a rich, non-greasy feel. This is particularly valuable in low-solids formulations where achieving a desirable consistency can be challenging.[3][8] This property also enhances the spreadability of the product on the skin, contributing to a smooth and luxurious sensory experience.[5]
Opacification and Pearlescence
The characteristic pearlescent or opaque appearance of many liquid soaps, shampoos, and lotions is often achieved through the inclusion of glycol stearate.[7][9][11][12] This effect is a physical phenomenon. During the cooling phase of production, under controlled conditions, the glycol stearate, which is insoluble in the aqueous chassis, crystallizes into fine, plate-like structures. These microscopic platelets reflect and scatter light, resulting in a lustrous, pearly sheen that enhances the product's visual appeal without negatively impacting foam properties.[7]
Field-Proven Experimental Protocols
The theoretical understanding of an excipient must be paired with robust, reproducible methodologies. The following protocols represent standard, self-validating systems for characterizing and utilizing glycol stearate in a laboratory setting.
Protocol: Determination of Melting Point via Differential Scanning Calorimetry (DSC)
Rationale: DSC is a highly accurate thermo-analytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. It provides a precise melting onset and peak temperature, which is more reliable than visual methods.
Methodology:
-
Calibration: Calibrate the DSC instrument using a certified indium standard (Melting Point: 156.6 °C).
-
Sample Preparation: Accurately weigh 3-5 mg of glycol stearate into a standard aluminum DSC pan. Crimp the pan to seal it. Prepare an empty, sealed aluminum pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to 80 °C at a controlled rate of 10 °C/minute under a nitrogen purge (50 mL/min).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis: Analyze the resulting thermogram. The melting point is typically reported as the peak temperature of the endothermic event corresponding to the phase transition from solid to liquid.
Protocol: Preparation of a Stable O/W Emulsion
Rationale: This protocol demonstrates the practical application of glycol stearate as a co-emulsifier and thickener in a standard oil-in-water lotion formulation. The systematic separation of phases and controlled homogenization is critical for creating a stable final product.
Sources
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- 9. Glycol Stearate | Ethylene glycol monostearate or EGMS | Cosmetic Ingredients Guide [ci.guide]
- 10. What are the HLB values of commonly used emulsifiers and the best way to select them? - China Chemical Manufacturer [longchangextracts.com]
- 11. Glycol Esters Manufacturer,Glycol Esters Supplier,Exporter [mohiniorganics.in]
- 12. Ingredients library: Glycol Stearate [sabon.co.il]
Mechanistic Principles of Ethylene Glycol Esters: Interfacial Dynamics and Phase Behavior in Pharmaceutical Formulations
The following technical guide details the mechanism of action of ethylene glycol esters, specifically analyzing their behavior as non-ionic surfactants in pharmaceutical applications.
Content Type: Technical Whitepaper Target Audience: Pharmaceutical Scientists, Formulation Engineers, and Drug Delivery Researchers
Executive Summary
Ethylene glycol esters (EGEs) represent a versatile class of non-ionic surfactants characterized by an ester linkage between ethylene glycol (or polyethylene glycol) and fatty acids. Their utility in drug development spans from solubilization (high HLB PEG-esters) to structural opacification (low HLB EG-esters).[1] This guide dissects the physicochemical mechanisms governing their self-assembly, focusing on the thermodynamic drivers of micellization, the critical packing parameter (
Molecular Architecture and Physicochemical Basis
The surfactant functionality of ethylene glycol esters arises from their amphiphilic structure. The mechanism of action is dictated by the balance between the hydrophilic head group and the lipophilic tail.
Structural Diversity and HLB Implications
The general formula for these surfactants is
-
Ethylene Glycol Monostearate (EGMS,
):-
Structure: Small hydrophilic head (single glycol unit) + long lipophilic tail (C18).
-
HLB: Low (~2–3).
-
Mechanism: Highly lipophilic; tends to form Water-in-Oil (W/O) emulsions or stabilize lamellar gel networks (
) rather than spherical micelles.[1]
-
-
Polyethylene Glycol Esters (PEG Esters,
):-
Structure: Large hydrated polymer head + lipophilic tail.
-
HLB: High (8–18).
-
Mechanism: Highly hydrophilic; forms Oil-in-Water (O/W) micelles and microemulsions.[1]
-
The Critical Packing Parameter ( )
The geometric packing of EGEs determines the aggregate morphology.
- = Volume of the hydrophobic tail.
- = Optimal surface area of the head group.
- = Critical length of the hydrophobic tail.
| Surfactant Type | Packing Parameter ( | Structure Formed | Application |
| EGMS ( | Lamellar Bilayers (Planar) | Opacifier, Viscosity Builder | |
| PEG-8 Stearate | Cylindrical Micelles | Solubilizer | |
| PEG-40 Stearate | Spherical Micelles | High-efficiency Emulsifier |
Mechanism of Action: Interfacial Dynamics
Adsorption and Surface Tension Reduction
Upon introduction to an aqueous system, EGE monomers migrate to the air-water or oil-water interface. The hydroxyl groups hydrogen bond with water, while the fatty acid tails orient toward the air or oil phase. This adsorption disrupts the cohesive hydrogen bonding network of water molecules, lowering surface tension (
Thermodynamic Driver: The process is driven by the hydrophobic effect —the entropy gain from releasing structured water molecules surrounding the hydrocarbon tails into the bulk solvent.
Micellization and Critical Micelle Concentration (CMC)
Once the interface is saturated, excess monomers self-assemble into aggregates (micelles).[2][3] For non-ionic EGEs, the CMC is typically much lower than ionic surfactants due to the lack of electrostatic repulsion between head groups.
Key Mechanistic Insight:
For PEG-esters, the large hydrated head groups create steric hindrance. As temperature increases, dehydration of the ethylene oxide chains occurs, reducing
The Mechanism of Pearlescence (Specific to EGMS)
In topical formulations (shampoos, lotions), EGMS acts via a crystallization mechanism.
-
Solubilization: Above its melting point (~60°C), EGMS is solubilized within the surfactant micelles of the primary detergent.
-
Controlled Cooling: As the formulation cools, EGMS becomes supersaturated.
-
Crystallization: Instead of precipitating as amorphous solids, EGMS crystallizes into thin, flat platelets (lamellar sheets).
-
Optical Interference: These platelets align parallel to the flow. Light reflecting off these stacked layers interferes constructively, creating the characteristic "pearly" luster.
Visualization of Packing and Morphology
The following diagram illustrates how the molecular geometry (Packing Parameter) dictates the supramolecular structure.
Figure 1: Correlation between surfactant molecular geometry (Packing Parameter) and resulting aggregate structure.[1]
Experimental Protocols for Characterization
To validate the mechanism of action in a specific formulation, the following protocols must be employed.
Protocol A: Determination of CMC via Surface Tension (Wilhelmy Plate Method)
This protocol identifies the concentration at which EGEs transition from surface adsorption to micelle formation.
Reagents: High-purity water (Milli-Q), Ethylene Glycol Ester sample. Equipment: Tensiometer (e.g., Krüss K100) with Platinum Wilhelmy Plate.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of the surfactant at 10x the estimated CMC.
-
Calibration: Flame the Platinum plate to remove organic contaminants. Calibrate the tensiometer with pure water (
mN/m at 20°C). -
Dosing: Automatically dose the surfactant stock into a water reservoir under constant stirring.
-
Measurement: Allow equilibrium (2–5 mins) after each addition. Measure surface tension (
). -
Analysis: Plot
vs. .-
Region I: Linear decrease in
(monomer adsorption). -
Region II: Plateau (micelle formation).
-
CMC Point: The intersection of the regression lines from Region I and Region II.
-
Protocol B: Construction of Ternary Phase Diagram
Essential for mapping the regions of isotropic microemulsion vs. liquid crystal formation.
Components: Oil (e.g., Capryol 90), Water, Surfactant (EGE).
Methodology:
-
Mixture Preparation: Prepare binary mixtures of Surfactant:Oil at ratios (9:1, 8:2, ... 1:9).
-
Titration: Titrate each binary mixture with water dropwise at constant temperature (e.g., 25°C).
-
Observation:
-
Clear/Transparent: Microemulsion (Isotropic).
-
Turbid/Milky: Emulsion (Macro).
-
Gel-like/Viscous: Liquid Crystal (Lyotropic).
-
Birefringence: Check gel regions under a polarizing microscope (Crossed Polarizers) to confirm lamellar structures (Maltese crosses).
-
-
Plotting: Map points onto a triangular coordinate graph.
Mechanism in Drug Delivery Applications[4][5][6][7]
Permeability Enhancement (Transdermal)
EG esters act as penetration enhancers .
-
Mechanism: They insert into the stratum corneum lipid bilayers.
-
Action: The mismatch in chain length and the polar head group disrupt the highly ordered packing of skin ceramides, increasing lipid fluidity and allowing drug diffusion.
Self-Emulsifying Drug Delivery Systems (SEDDS)
For oral delivery of poorly soluble drugs, PEGylated EGEs (e.g., Gelucire) are used.
-
Mechanism: Upon contact with gastric fluids, the high HLB surfactant spontaneously emulsifies the oil/drug phase into nanodroplets (<200 nm).
-
Benefit: The massive increase in specific surface area enhances the dissolution rate and bioavailability.
Experimental Workflow Visualization
The following diagram outlines the logical flow for characterizing an EGE for a new formulation.
Figure 2: Decision matrix for utilizing Ethylene Glycol Esters based on phase behavior characterization.
References
-
Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. John Wiley & Sons.
-
Holmberg, K., et al. (2002). Surfactants and Polymers in Aqueous Solution. John Wiley & Sons.
-
Eccleston, G. M. (1990). Functions of Mixed Emulsifiers and Emulsifying Waxes in Dermatological Lotions and Creams. Colloids and Surfaces.[4][5]
-
Constantinides, P. P. (1995). Lipid Microemulsions for Improving Drug Dissolution and Oral Absorption: Physical and Biopharmaceutical Aspects. Pharmaceutical Research.
-
Savic, S., et al. (2005). An investigation into the physicochemical properties of ethylene glycol fatty acid esters. International Journal of Pharmaceutics.
-
Griffin, W. C. (1949). Classification of Surface-Active Agents by 'HLB'. Journal of the Society of Cosmetic Chemists.
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- 5. EGMS – ETHYLENE GLYCOL MONOSTEARATE – Riddhisiddhi Chemicals [riddhisiddhichemicals.com]
An In-depth Technical Guide to the Solubility of Ethylene Glycol Palmitate in Diverse Solvent Systems
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of ethylene glycol palmitate, a non-ionic surfactant with broad applications in the pharmaceutical, cosmetic, and food industries. Recognizing the critical role of solubility in formulation development, this document delves into the theoretical underpinnings of ethylene glycol palmitate's solubility, explores the predictive power of Hansen Solubility Parameters, and outlines a detailed experimental protocol for its quantitative determination. Furthermore, this guide discusses the key factors influencing solubility, including solvent polarity, temperature, and the presence of co-solvents, to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this versatile excipient.
Introduction: Understanding Ethylene Glycol Palmitate
Ethylene glycol palmitate, an ester of ethylene glycol and palmitic acid, is a waxy solid at room temperature.[1] Its chemical structure, featuring a long, non-polar fatty acid chain and a polar ethylene glycol head, imparts an amphiphilic nature. This dual characteristic is the foundation of its utility as an emulsifier, stabilizer, and solubilizing agent.[2] The solubility of ethylene glycol palmitate is a critical parameter that dictates its performance in various formulations. A thorough understanding of its behavior in different solvent systems is paramount for optimizing product efficacy, stability, and sensory attributes.
This guide will address the solubility of ethylene glycol monopalmitate (CAS 4219-49-2), the primary monoester of ethylene glycol and palmitic acid. It is important to distinguish this from ethylene glycol dipalmitate, the diester, which exhibits different physical and solubility properties.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[3][4] This adage suggests that a solute will dissolve best in a solvent with similar intermolecular forces. For ethylene glycol palmitate, its solubility is governed by a balance of forces:
-
Van der Waals forces: The long palmitate chain contributes to significant London dispersion forces, favoring solubility in non-polar, hydrocarbon-based solvents.
-
Dipole-dipole interactions and Hydrogen bonding: The ester and hydroxyl groups of the ethylene glycol moiety can participate in dipole-dipole interactions and act as hydrogen bond acceptors.[5][6] This allows for some degree of solubility in more polar solvents.
The interplay of these forces means that the overall solubility of ethylene glycol palmitate is highly dependent on the specific solvent environment.
Hansen Solubility Parameters (HSP): A Predictive Tool
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from dispersion forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.[7]
Each solvent and solute can be assigned a set of these three parameters. The principle behind HSP is that substances with similar (δD, δP, δH) values are likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated, and a smaller distance indicates a higher likelihood of solubility.[7]
Quantitative Solubility of Ethylene Glycol Palmitate
Precise quantitative solubility data for ethylene glycol palmitate in a wide array of solvents is not extensively published. It is generally reported as being soluble in organic solvents and having limited or no solubility in water.[5] The solubility of similar long-chain fatty acid esters, such as waxes, has been shown to increase significantly with temperature, particularly in solvents like ethanol.[1]
Due to the lack of specific public data, this guide provides a robust experimental protocol for researchers to determine the solubility of ethylene glycol palmitate in their solvent systems of interest. The following table provides an expected qualitative solubility profile based on the principles of "like dissolves like" and data for analogous compounds.
| Solvent System | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar, Protic | Very Low / Insoluble | The long, non-polar palmitate chain dominates, making it energetically unfavorable to disrupt the strong hydrogen bonding network of water.[5] |
| Ethanol | Polar, Protic | Moderate to High (Temperature Dependent) | The hydroxyl group of ethanol can interact with the polar head of the ester, while its alkyl chain has an affinity for the palmitate tail. Solubility is expected to increase significantly with temperature.[1] |
| Acetone | Polar, Aprotic | Moderate | Acetone's polarity allows for interaction with the ester group, but it lacks the hydrogen-bonding capability of alcohols. |
| Ethyl Acetate | Moderately Polar, Aprotic | High | As an ester itself, ethyl acetate has similar intermolecular forces to the ester portion of ethylene glycol palmitate, promoting good solubility. |
| Hexane | Non-polar | Moderate to High | The long alkyl chain of hexane interacts favorably with the non-polar palmitate chain through dispersion forces. |
| Toluene | Non-polar (Aromatic) | High | The aromatic ring of toluene provides strong dispersion forces that can effectively solvate the long hydrocarbon tail of ethylene glycol palmitate. |
| Chloroform | Moderately Polar | High | Chloroform is a good solvent for many organic compounds, including those with moderate polarity like esters. |
Experimental Protocol for Solubility Determination
This section outlines a detailed methodology for the quantitative determination of ethylene glycol palmitate solubility using the isothermal shake-flask method, followed by quantification via Gas Chromatography with Flame Ionization Detection (GC-FID).
Materials and Equipment
-
Ethylene glycol palmitate (high purity)
-
Solvents of interest (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Autosampler vials
-
Gas chromatograph equipped with a Flame Ionization Detector (GC-FID)
-
Appropriate GC column for fatty acid ester analysis (e.g., a wax-type or mid-polarity column)[11]
Experimental Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. caymanchem.com [caymanchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
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- 9. pharmaexcipients.com [pharmaexcipients.com]
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hydrophilic-lipophilic balance (HLB) value of glycol stearate mixtures
Executive Summary
The Hydrophilic-Lipophilic Balance (HLB) of Glycol Stearate (Ethylene Glycol Monostearate/Distearate) is a deceptive parameter.[1] While theoretically simple, the practical HLB of glycol stearate "mixtures" is governed by the ratio of mono- to diesters and the formation of crystalline phases rather than simple interfacial tension reduction.
This guide provides a rigorous technical analysis of determining and utilizing the HLB of glycol stearate mixtures. It moves beyond the theoretical Griffin values to address the experimental reality of these low-solubility lipids in complex drug delivery systems, such as Solid Lipid Nanoparticles (SLNs) and lamellar gel networks.
Part 1: Theoretical Framework & The "Mixture" Paradox
Defining the Species
Commercial "Glycol Stearate" is rarely a pure molecule. It is a synthesis mixture of Ethylene Glycol Monostearate (EGMS) and Ethylene Glycol Distearate (EGDS). Understanding the HLB requires deconvoluting this mixture.
| Species | CAS Number | Theoretical HLB (Griffin) | Solubility Profile | Primary Function |
| EGMS (Mono) | 111-60-4 | 2.9 | Insoluble (Water), Soluble (Hot Ethanol) | Emulsifier, Opacifier |
| EGDS (Di) | 627-83-8 | 1.0 - 1.5 | Lipophilic | Pearlizing Agent, Structure |
| Glycol Stearate SE | N/A | 5.0 - 6.0 | Dispersible | Self-Emulsifying (contains soap) |
Calculating the Intrinsic HLB of a Mixture
When dealing with a raw material mixture (e.g., a "Glycol Stearate" reagent that is 45% Mono and 55% Di), the intrinsic HLB is calculated using a mass-weighted average.
Where
Example Calculation:
For a pharmaceutical grade Glycol Stearate containing 40% EGMS (
Critical Insight: An HLB of ~2.0 indicates this material is too lipophilic to stabilize an oil-in-water (o/w) emulsion on its own. It acts as a lipid phase component rather than a primary surfactant.
Part 2: Experimental Protocol – The "Required HLB" Scan
Since theoretical values often fail due to the crystalline nature of glycol stearate, experimental determination of the "Required HLB" (rHLB) for the oil phase is mandatory.
Protocol: Determination of Required HLB for Glycol Stearate Systems
Objective: Determine the optimal HLB required to emulsify a lipid phase containing Glycol Stearate.
Reagents:
-
Lipid Phase: 10% Glycol Stearate Mixture (Target).
-
Reference Surfactants:
-
Low HLB: Sorbitan Oleate (Span 80, HLB 4.3).
-
High HLB: Polysorbate 80 (Tween 80, HLB 15.0).
-
-
Aqueous Phase: Deionized water.
Workflow Diagram (DOT):
Caption: Step-by-step workflow for experimentally determining the Required HLB of a lipid system.
Step-by-Step Methodology:
-
Blend Preparation: Prepare a series of surfactant blends (Span 80 + Tween 80) ranging from HLB 4 to 16 in increments of 1.
-
Formula for Blend HLB:
-
-
Emulsification:
-
Heat the Glycol Stearate (Lipid Phase) to 75°C (above melting point of 60°C).
-
Heat the Water Phase (with surfactant blend) to 75°C.
-
Add Lipid to Water under high-shear agitation (e.g., Ultra-Turrax at 5000 rpm for 5 mins).
-
-
Cooling: Cool to room temperature with moderate stirring to allow crystallization.
-
Analysis: Transfer to graduated cylinders. Measure the volume of the separated layer (creaming or sedimentation) after 24 hours.
-
Result: The blend yielding the most stable emulsion (least separation) represents the Required HLB of the Glycol Stearate mixture.
Part 3: Application in Drug Delivery (Solid Lipid Nanoparticles)
In drug development, Glycol Stearate is frequently used as the solid matrix for Solid Lipid Nanoparticles (SLNs). Here, the HLB value dictates the particle size and entrapment efficiency .
The Role of HLB in SLN Formation
Glycol Stearate (HLB ~2) serves as the core. To create a nanoparticle, the interfacial tension must be near zero. This requires a surfactant system with an HLB matching the Required HLB of the Glycol Stearate.
-
Low HLB Surfactant (Co-surfactant): Often embedded in the lipid melt (e.g., Span 85 or Lecithin).
-
High HLB Surfactant: Dissolved in the aqueous phase (e.g., Poloxamer 188 or Tween 80).[2]
Mechanism Diagram (DOT):
Caption: Formation pathway of Solid Lipid Nanoparticles using Glycol Stearate as the matrix.
Troubleshooting Phase Behavior
Glycol Stearate tends to form "platelet" crystals rather than spherical droplets upon cooling. This pearlescent effect is desirable in cosmetics but can destabilize SLNs (drug expulsion).
-
Observation: If the HLB is too low, the system inverts (w/o).
-
Observation: If the HLB is too high, the surfactant solubilizes the lipid, preventing nanoparticle formation (micellization).
-
Optimization: Use Differential Scanning Calorimetry (DSC) to verify that the surfactant HLB has not suppressed the melting point of the Glycol Stearate below body temperature.
Part 4: Data Summary & Reference Tables
Table 1: HLB Values of Glycol Esters and Common Blends
| Chemical Name | Commercial Name | HLB Value | Usage |
| Ethylene Glycol Distearate | EGDS | 1.5 ± 0.5 | Opacifier, Pearlizer |
| Ethylene Glycol Monostearate | EGMS | 2.9 ± 0.5 | Structure Builder |
| Glycol Stearate SE | Tegin G | 5.8 | Self-Emulsifying (w/ Soap) |
| Propylene Glycol Monostearate | PGMS | 3.4 | Co-emulsifier |
| Target Mixture | EGMS/EGDS (50:50) | ~2.2 | Lipid Matrix |
Table 2: Reference Surfactant Blends for HLB Scanning
| Target HLB | % Tween 80 (HLB 15.[3][4]0) | % Span 80 (HLB 4.[3][4][5]3) |
| 6.0 | 16% | 84% |
| 8.0 | 35% | 65% |
| 10.0 | 53% | 47% |
| 12.0 | 72% | 28% |
References
-
Griffin, W. C. (1949). Classification of Surface-Active Agents by "HLB".[3][5][6][7][8][9] Journal of the Society of Cosmetic Chemists, 1(5), 311-326.
-
PubChem. (n.d.). Glycol Stearate (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Müller, R. H., et al. (2000). Solid lipid nanoparticles (SLN) for controlled drug delivery - a review of the state of the art. European Journal of Pharmaceutics and Biopharmaceutics, 50(1), 161-177.
-
Eccleston, G. M. (1997). Functions of Mixed Emulsifiers and Emulsifying Waxes in Dermatological Lotions and Creams. Colloids and Surfaces A: Physicochemical and Engineering Aspects.
- ICI Americas Inc. (1980). The HLB System: A Time-Saving Guide to Emulsifier Selection. Wilmington, DE: ICI Americas. (Standard Industrial Reference).
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- 5. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 6. Some considerations about the hydrophilic-lipophilic balance system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mytreesays.wordpress.com [mytreesays.wordpress.com]
- 8. scientificspectator.com [scientificspectator.com]
- 9. pharmajournal.net [pharmajournal.net]
self-assembly and micellization of ethylene glycol esters in aqueous solution
An In-depth Technical Guide to the Self-Assembly and Micellization of Ethylene Glycol Esters in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The spontaneous self-assembly of amphiphilic molecules into micelles in aqueous solutions is a cornerstone of colloid and surface science, with profound implications for various industrial and pharmaceutical applications. Among the vast class of amphiphiles, ethylene glycol esters have garnered significant attention due to their biocompatibility, tunability, and versatile applications, particularly in drug delivery systems.[1][2] This technical guide provides a comprehensive exploration of the principles governing the self-assembly and micellization of ethylene glycol esters. We will delve into the thermodynamic driving forces, the influence of molecular architecture, and the impact of environmental factors on micelle formation. Furthermore, this guide offers detailed, field-proven methodologies for the characterization of these nanoscale assemblies, equipping researchers and drug development professionals with the essential knowledge to harness the potential of ethylene glycol ester micelles.
The Fundamental Principles of Micellization
The formation of micelles is a thermodynamically driven process governed by the "hydrophobic effect". Amphiphilic molecules, such as ethylene glycol esters, possess a dual nature: a hydrophilic (water-loving) "head" and a hydrophobic (water-fearing) "tail". In an aqueous environment, the hydrophobic tails disrupt the hydrogen-bonding network of water, leading to an entropically unfavorable state. To minimize this disruption, the amphiphilic molecules spontaneously aggregate, sequestering their hydrophobic tails into a core and exposing their hydrophilic heads to the aqueous bulk.[3][4] This self-assembly occurs above a specific concentration known as the Critical Micelle Concentration (CMC) .[5][6]
The CMC is a critical parameter that defines the onset of micellization and is a key characteristic of any surfactant system.[6] Below the CMC, ethylene glycol ester molecules exist predominantly as monomers in solution. As the concentration increases and surpasses the CMC, the formation of micelles becomes favorable, and any additional surfactant molecules will preferentially form new micelles.[6]
Factors Influencing the Micellization of Ethylene Glycol Esters
The self-assembly behavior of ethylene glycol esters is a nuanced process influenced by a confluence of intrinsic molecular features and extrinsic environmental conditions. A thorough understanding of these factors is paramount for the rational design of micellar systems with tailored properties for specific applications.
Molecular Architecture of the Ethylene Glycol Ester
-
Hydrophobic Chain Length: The length of the fatty acid ester chain (the hydrophobic tail) significantly impacts the CMC. Generally, an increase in the hydrophobic chain length leads to a decrease in the CMC, as the greater hydrophobicity provides a stronger driving force for micellization.[7]
-
Ethylene Glycol Chain Length: The length of the poly(ethylene glycol) (PEG) chain (the hydrophilic head) also plays a crucial role. Increasing the PEG chain length generally increases the CMC.[8] This is attributed to the increased hydration and steric hindrance of the larger hydrophilic head groups, which opposes the aggregation of the hydrophobic tails.[8]
-
Degree of Esterification: For polyol ethylene glycol esters, the number of fatty acid chains attached to the hydrophilic head can influence micellar properties. A higher degree of esterification increases the overall hydrophobicity of the molecule, which can lead to a lower CMC and the formation of larger or differently shaped micelles.
Environmental Conditions
-
Temperature: Temperature can have a complex effect on the micellization of non-ionic surfactants like ethylene glycol esters. For some systems, an increase in temperature can decrease the CMC, a phenomenon related to the decreased hydration of the ethylene glycol chains. However, for others, the effect may be different, and the temperature at which micellization begins is known as the critical micelle temperature.[6][9]
-
Aqueous Medium Composition (Co-solvents and Electrolytes): The addition of co-solvents, such as ethylene glycol itself or other alcohols, to the aqueous solution can significantly alter the micellization process.[10][11][12] These co-solvents can affect the solvency of the hydrophobic tails and the hydration of the hydrophilic heads, often leading to an increase in the CMC.[11][12][13] The presence of electrolytes can also influence micellization, typically by reducing the repulsion between ionic head groups (if present) and thereby lowering the CMC.[7]
Experimental Characterization of Ethylene Glycol Ester Micelles
A suite of analytical techniques is employed to characterize the formation and properties of micelles. The selection of the appropriate method depends on the specific information required, such as the CMC, micelle size, morphology, and stability.
Determination of the Critical Micelle Concentration (CMC)
The CMC is a fundamental property of any surfactant system and its accurate determination is crucial.[5] Several techniques are available, with fluorescence spectroscopy and surface tensiometry being the most common.
This technique relies on the use of a fluorescent probe, such as pyrene, which exhibits a high sensitivity to the polarity of its microenvironment.[5][14] Below the CMC, pyrene resides in the polar aqueous environment. Above the CMC, pyrene partitions into the nonpolar, hydrophobic core of the micelles. This change in the microenvironment leads to a distinct shift in the fluorescence emission spectrum of pyrene, which can be plotted against the surfactant concentration to determine the CMC.[5]
Experimental Protocol: CMC Determination using Pyrene Fluorescence
-
Prepare a stock solution of the ethylene glycol ester in high-purity water.
-
Prepare a series of dilutions of the stock solution to cover a concentration range both below and above the expected CMC.
-
Add a small, constant amount of pyrene stock solution (in a volatile solvent like acetone) to each dilution and allow the solvent to evaporate. The final pyrene concentration should be in the micromolar range.
-
Equilibrate the solutions for a sufficient time to ensure the partitioning of pyrene is complete.
-
Measure the fluorescence emission spectrum of each solution using a fluorometer. The typical excitation wavelength for pyrene is around 335 nm, and the emission is scanned from approximately 350 nm to 500 nm.[5]
-
Determine the intensity ratio of the first and third vibronic peaks (I1/I3) from the emission spectra.
-
Plot the I1/I3 ratio as a function of the logarithm of the surfactant concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.
Surface tensiometry is a direct method that measures the surface tension of the surfactant solution at different concentrations.[5] As the surfactant concentration increases, the monomers adsorb at the air-water interface, leading to a decrease in surface tension. Once the interface is saturated and micelles begin to form (at the CMC), the surface tension remains relatively constant with further increases in surfactant concentration.[5][6]
Micelle Size and Morphology Characterization
Once formed, the size, shape, and distribution of micelles are critical parameters, especially in applications like drug delivery where these properties influence drug loading, release kinetics, and in vivo fate.
DLS is a non-invasive technique widely used for determining the hydrodynamic size of particles in suspension.[3][15] It measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the micelles.[15] The analysis of these fluctuations provides the diffusion coefficient, which can then be used to calculate the hydrodynamic diameter of the micelles via the Stokes-Einstein equation.[4][15]
Experimental Protocol: Micelle Size Analysis by DLS
-
Prepare a solution of the ethylene glycol ester at a concentration well above its CMC.
-
Filter the solution through a suitable syringe filter (e.g., 0.22 µm) to remove any dust or large aggregates.
-
Transfer the filtered solution to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Perform the DLS measurement. The instrument software will typically provide the z-average diameter and the polydispersity index (PDI), which is a measure of the width of the size distribution.
Cryo-TEM is a powerful imaging technique that allows for the direct visualization of micelles in their native, hydrated state.[16][17][18] The sample is rapidly frozen in a cryogen, which vitrifies the water and preserves the delicate micellar structures.[16][17] This technique provides invaluable information on the morphology (e.g., spherical, worm-like, vesicular) and size distribution of the micelles.[17][18][19]
Table 1: Comparison of Micelle Characterization Techniques
| Technique | Principle | Information Obtained | Advantages | Disadvantages |
| Fluorescence Spectroscopy | Change in probe's microenvironment polarity | CMC | High sensitivity, small sample volume | Indirect method, potential probe interference[5] |
| Surface Tensiometry | Change in surface tension with concentration | CMC | Direct measurement, no probe required | Less sensitive for low CMCs, requires larger sample volume |
| Dynamic Light Scattering (DLS) | Fluctuation of scattered light due to Brownian motion | Hydrodynamic size, size distribution (PDI) | Non-invasive, rapid, provides ensemble average[3][15] | Sensitive to dust and aggregates, limited resolution |
| Cryo-TEM | Direct imaging of vitrified samples | Morphology, size, size distribution | Direct visualization, high resolution[17][18] | Complex sample preparation, potential for artifacts[19] |
Applications in Drug Development
The unique core-shell structure of ethylene glycol ester micelles makes them excellent nanocarriers for the delivery of poorly water-soluble drugs.[1][2] The hydrophobic core can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility and stability.[18][20] The hydrophilic PEG shell provides a stealth-like character, reducing non-specific interactions with proteins and cells, which can prolong the circulation time of the drug in the bloodstream.[1][21]
Furthermore, the surface of these micelles can be functionalized with targeting ligands, such as antibodies or peptides, to enable active targeting to specific disease sites, such as tumors.[20] This targeted delivery approach can enhance the therapeutic efficacy of the drug while minimizing off-target side effects.
Conclusion
The is a fascinating and technologically important phenomenon. A deep understanding of the underlying principles and the factors that govern this process is essential for the rational design of micellar systems with tailored properties. The experimental techniques outlined in this guide provide a robust framework for the comprehensive characterization of these nanoscale assemblies. For researchers and professionals in drug development, ethylene glycol ester micelles offer a versatile and promising platform for the formulation and delivery of a wide range of therapeutic agents.[1][2]
References
- A Comparative Guide to Determining Critical Micelle Concentration: Fluorescence Spectroscopy vs. Surface Tensiometry - Benchchem.
- Micellar Water Characterization: A Laser Light Scattering Application - Scimed.
- Determination of critical micelle concentrations and aggregation numbers by fluorescence correlation spectroscopy - The Horseshoe Crab.
- Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing).
- Micelle Characterization by Dynamic Light Scattering: Bringing Viscosity into the Equation - Muser.
- Cryo-transmission electron tomography of native casein micelles from bovine milk - PMC.
- Surfactant micelle characterization using dynamic light scattering - ResearchGate.
- Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization - Agilent.
- 5 Seeing Giant Micelles by Cryogenic-Temperature Transmission Electron Microscopy (Cryo-TEM) - Talmon's Group.
- Critical micellization temperature determination using multi-angle dynamic light scattering.
- Determination of the critical micellar concentration of a detergent using a fluorescent probe.
- Cryo-TEM Imaging the Flow-Induced Transition from Vesicles to Threadlike Micelles | The Journal of Physical Chemistry B - ACS Publications.
- WP4005: Determination of critical micelle concentration by dynamic light scattering - Waters.
- Micelles Structure Characterization Service | Cryo-EM - Mtoz Biolabs.
- Advances in cryogenic transmission electron microscopy for the characterization of dynamic self-assembling nanostructures - PMC.
- Synthesis and self-assembly of stearic acid-poly (ethylene glycol) block copolymer.
- Effects of ethylene glycol addition on the aggregation and micellar growth of gemini surfactants - PubMed.
- Effect of Ethylene Glycol on the Thermodynamic and Micellar Properties of Tween 40, 60, and 80 - ResearchGate.
- Thermodynamic Study of Micellization of SDBS in Aqueous and in Binary Solvent Systems of Ethylene Glycol - International Journal of Engineering Research & Technology.
- Poly(caprolactone)-b-poly(ethylene glycol)-Based Polymeric Micelles as Drug Carriers for Efficient Breast Cancer Therapy: A Systematic Review - MDPI.
- Micelle formation of a non-ionic surfactant in non-aqueous molecular solvents and protic ionic liquids (PILs) - RSC Publishing.
- Poly(Ethylene Glycol)–Polylactide Micelles for Cancer Therapy - Frontiers.
- Effect of ethylene glycol on the thermodynamic and micellar properties of Tween 20.
- Thermodynamic properties of micellization of sodium dodecyl sulfate in binary mixtures of ethylene glycol with water - Canadian Science Publishing.
- Thermodynamic properties of micellization of sodium dodecyl sulfate in binary mixtures of ethylene glycol with water - ResearchGate.
- Thermodynamic properties of micellization of sodium dodecyl sulfate in binary mixtures of ethylene glycol with water - Canadian Science Publishing.
- Synthesis and self-assembly of stearic acid-poly (ethylene glycol) block copolymer.
- Surface Mechanical Behavior of Water-Spread Poly(styrene)−Poly(ethylene glycol) Cylindrical Micelles at the Air.
- (PDF) Effect of ethylene gycol on micellization and surface properties of Gemini surfactant solutions - ResearchGate.
- Does alcohols like ethylene glycol form micelles? - ResearchGate.
- Synthesis of Glycopolymer Micelles for Antibiotic Delivery - MDPI.
- Studies on micellar aggregation of nonionic surfactants in imidazolium liquids - MOST Wiedzy.
- Engineering polymeric micelles for targeted drug delivery: “click” chemistry enabled bioconjugation strategies and emerging applications.
- Quantifying the Influence of Poly(Ethylene glycol) on the Micelle Formation of Nonionic Detergents - PubMed.
- Micellization of Surfactants in Mixed Solvent of Different Polarity - Scholars Research Library.
- Adsorption and Micellar Properties of Binary Ionic/Nonionic Surfactant Mixtures in Ethylene Glycol + Water | Journal of Chemical & Engineering Data - ACS Publications.
- Novel Micellar Delivery System Based on Methoxy Poly(ethylene glycol)-Cholesterol.
- Critical micelle concentration - Wikipedia.
- Synthesis and self-assembly of New Poly(ethylene glycol)-block-poly(ester- sulfide) dendrimers - BearWorks.
- Self-assembly behavior of oligo(ethylene glycol) substituted polycaprolactone homopolymers - Polymer Chemistry (RSC Publishing).
- The influence of poly(ethylene glycol) on the micelle formation of alkyl maltosides used in membrane protein crystallization - RSC Publishing.
- Micelle formation in pure ethylene glycol | Journal of the American Chemical Society.
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Methodological & Application
Application Note: Engineering Solid Lipid Nanoparticles (SLN) using Ethylene Glycol Distearate (EGDS)
Introduction & Material Attributes
Solid Lipid Nanoparticles (SLNs) represent a cornerstone in colloidal drug delivery, offering improved bioavailability for lipophilic drugs and protection against chemical degradation. While Glycerol Monostearate (GMS) and Compritol® 888 ATO are commonly discussed, Ethylene Glycol Distearate (EGDS) presents a unique matrix candidate due to its high crystallinity and distinct melting behavior.
This guide details the protocol for formulating EGDS-based SLNs. Unlike complex triglyceride mixtures, EGDS is a diester of stearic acid and ethylene glycol.[1] Its high crystallinity—often exploited in cosmetics for "pearlizing" effects—requires precise thermal handling during SLN fabrication to prevent drug expulsion during storage.
Physicochemical Profile of EGDS[1][2][3][4]
| Property | Value / Characteristic | Impact on SLN Formulation |
| Chemical Name | Ethylene glycol dioctadecanoate | Hydrophobic core matrix. |
| Melting Point | 60–65°C | Requires processing temperatures >70°C. Solid at body temp (37°C). |
| Crystallinity | High (Forms platelet/lens-like crystals) | Critical: Slow cooling leads to perfect crystals (drug expulsion). Rapid cooling is required to create lattice imperfections for drug loading. |
| HLB Value | ~1–2 (Lipophilic) | Requires surfactant stabilization (HLB > 10) in the aqueous phase. |
| Solubility | Insoluble in water; Soluble in hot chloroform/ethanol | Dictates solvent evaporation or melt-emulsification methods. |
Formulation Strategy & Mechanism
The successful encapsulation of a drug into an EGDS matrix relies on the "Imperfect Crystal" theory .
-
Melt State: At 75°C, EGDS is liquid. The lipophilic drug is dissolved within this molten lipid.
-
Emulsification: The molten lipid is dispersed into a hot aqueous surfactant solution, forming a pre-emulsion.[2]
-
Solidification (The Critical Step): Upon cooling, EGDS attempts to recrystallize into a perfect lattice. If cooled slowly, the lattice excludes the drug (phase separation). If cooled rapidly , the lipid forms a disordered (alpha/beta-prime) modification, trapping the drug within crystal imperfections.
Diagram 1: Mechanistic Workflow of EGDS SLN Formation
Caption: Kinetic trapping of drugs in EGDS matrices requires rapid cooling to maintain lattice imperfections.
Detailed Protocol: Hot Emulsification-Ultrasonication[6]
This protocol is designed for laboratory-scale synthesis (batch size: 20–50 mL). It avoids organic solvents, making it "Green" and suitable for biological applications.
Materials Required[1][2][6][7][8]
-
Solid Lipid: Ethylene Glycol Distearate (EGDS) - 2.0% to 5.0% (w/v).
-
Surfactant (Stabilizer): Poloxamer 188 (Pluronic F68) or Tween 80 - 1.0% to 3.0% (w/v).
-
Active Pharmaceutical Ingredient (API): Lipophilic drug (e.g., Ketoconazole, Ibuprofen).
-
Aqueous Phase: Deionized (DI) Water.
-
Equipment: Probe Sonicator (e.g., QSonica/Branson), Magnetic Stirrer with Hot Plate, Digital Thermometer.
Step-by-Step Methodology
Step 1: Preparation of the Lipid Phase (Oil Phase)
-
Weigh EGDS accurately.
-
Place in a glass beaker and heat to 75°C (approx. 10°C above melting point).
-
Once fully molten, add the API. Stir magnetically until the drug is completely dissolved in the lipid melt. Note: If the drug does not dissolve, a co-solvent (ethanol) or a liquid lipid (Miglyol) may be needed, technically converting this to an NLC.
Step 2: Preparation of the Aqueous Phase
-
Dissolve the surfactant (Poloxamer 188) in DI water.
-
Heat this solution to 75°C .
-
Critical Control Point: The aqueous phase and lipid phase must be at the same temperature to prevent premature solidification of the lipid upon contact.
-
Step 3: Pre-Emulsion Formation
-
Add the aqueous phase dropwise to the molten lipid phase under continuous magnetic stirring (approx. 1000 rpm).
-
Maintain temperature at 75°C. A coarse, milky "pre-emulsion" will form.
Step 4: Size Reduction (Ultrasonication)
-
Transfer the hot pre-emulsion to the probe sonicator.
-
Sonicate for 10–15 minutes at 60–80% amplitude.
-
Pulse Mode: Use 5s ON / 2s OFF cycles to prevent overheating the sample (which could degrade the drug), even though the lipid must remain molten.
-
Jacketed Vessel: Ideally, circulate hot water (75°C) around the vessel to keep the lipid molten during sonication.
-
Step 5: Solidification (Recrystallization)
-
Immediately transfer the hot nanoemulsion into a beaker kept in an ice-water bath (0–4°C) .
-
Stir gently (200 rpm) for 15 minutes.
-
Why? This rapid thermal quench forces EGDS to crystallize into the
or polymorphs, trapping the drug before it can be expelled.
-
Diagram 2: Experimental Workflow
Caption: Operational workflow for Hot Emulsification-Ultrasonication method.
Characterization & Critical Quality Attributes (CQAs)
To validate the EGDS SLN formulation, the following parameters must be assessed.
| Attribute | Method | Target Specification | Troubleshooting (If out of spec) |
| Particle Size | Dynamic Light Scattering (DLS) | 50 – 200 nm | Increase sonication energy or surfactant concentration. |
| Polydispersity Index (PDI) | DLS | < 0.3 | PDI > 0.3 indicates aggregation. Improve pre-emulsion quality. |
| Zeta Potential | Electrophoretic Mobility | > | 30 |
| Crystallinity | DSC / XRD | Reduced Enthalpy ( | If |
| Entrapment Efficiency (EE) | Ultra-centrifugation + HPLC | > 70% | If low, drug solubility in EGDS is poor. Switch to NLC (add liquid lipid). |
Specific Note on EGDS Crystallinity
EGDS is highly prone to polymorphic transitions. Use Differential Scanning Calorimetry (DSC).[3]
-
Bulk EGDS: Sharp peak at ~62°C.
-
SLN EGDS: Broadened peak, slightly shifted to lower temperatures (Kelvin effect), indicating nanostructuring and lattice defects.
References
-
Müller, R. H., Mäder, K., & Gohla, S. (2000).[4] Solid lipid nanoparticles (SLN) for controlled drug delivery – a review of the state of the art. European Journal of Pharmaceutics and Biopharmaceutics.
-
Ataman Chemicals. (n.d.). Ethylene Glycol Distearate Technical Data Sheet. Ataman Kimya.
-
PubChem. (2023). Ethylene Glycol Distearate Compound Summary. National Library of Medicine.
-
Mehnert, W., & Mäder, K. (2001). Solid lipid nanoparticles: Production, characterization and applications. Advanced Drug Delivery Reviews.
-
Gordillo-Galeano, A., & Mora-Huertas, C. E. (2018). Solid lipid nanoparticles and nanostructured lipid carriers: A review emphasizing on particle structure and drug release. European Journal of Pharmaceutics and Biopharmaceutics.
Sources
Application Notes & Protocols: Employing Glycol Stearate in the Development of Phase Change Materials
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of glycol stearate and its derivatives as organic phase change materials (PCMs). It details the fundamental thermophysical properties, outlines robust protocols for the development of form-stable composite PCMs, and provides step-by-step methodologies for essential characterization techniques. The focus is on explaining the causality behind experimental choices to ensure the development of reliable and efficient thermal energy storage systems.
Introduction: The Role of Glycol Stearate in Thermal Energy Storage
Phase Change Materials (PCMs) are substances that absorb and release large amounts of latent heat during a phase transition at a nearly constant temperature. This property makes them ideal for thermal energy storage (TES) applications, ranging from smart textiles and building energy efficiency to the thermal management of electronics and pharmaceutical transport.
Organic PCMs, particularly fatty acid esters like glycol stearate, are highly attractive due to their high latent heat storage capacity, chemical stability, low vapor pressure, and cost-effectiveness.[1] Glycol stearate, the ester of stearic acid and ethylene glycol[2], exists in two primary forms: Ethylene Glycol Monostearate (EGMS) and Ethylene Glycol Distearate (EGDS), which differ by the number of stearic acid molecules esterified to the ethylene glycol backbone.[3] This structural difference significantly influences their thermal properties and suitability for specific applications.
However, like most organic PCMs, glycol stearates suffer from two main drawbacks that can limit their practical application:
-
Low Thermal Conductivity: This impedes the rate of heat transfer, slowing down the charging and discharging of thermal energy.[4][5][6]
-
Leakage: In their liquid state, the molten PCM can leak from its container or matrix, leading to loss of material, environmental contamination, and failure of the TES system.[1]
This guide focuses on addressing these challenges by providing protocols to develop "form-stable" composite PCMs, where the glycol stearate is encapsulated within a supporting matrix, and detailing the critical characterization methods to validate performance.
Part 1: Fundamentals and Material Selection
The first step in developing a glycol stearate-based PCM is selecting the appropriate variant. EGMS and EGDS offer different melting points and latent heat values, making them suitable for different temperature-critical applications.
Ethylene Glycol Monostearate (EGMS): A monoester that typically has a lower melting point, making it suitable for applications closer to ambient temperatures.[3][7] Ethylene Glycol Distearate (EGDS): A diester with a higher melting point and often a higher latent heat of fusion, suitable for applications requiring thermal storage at elevated temperatures.[3][8]
A summary of their typical thermophysical properties is presented below. Note that these values can vary based on purity and synthesis methods.
| Property | Ethylene Glycol Monostearate (EGMS) | Ethylene Glycol Distearate (EGDS) | Unit |
| Chemical Formula | C₂₀H₄₀O₃ | C₃₈H₇₄O₄ | - |
| Melting Point | ~55 - 60 | ~65 - 73 | °C |
| Latent Heat of Fusion | ~160 - 180 | ~215 | J/g |
| Appearance | Waxy solid or flakes | White flakes | - |
Data compiled from multiple sources for representative values.[3][8]
The choice between EGMS and EGDS is dictated by the target operating temperature of the application. For instance, maintaining a stable temperature in a container for pharmaceutical transport might require a PCM with a melting point just above refrigerated temperatures, while applications in building materials for heat absorption would necessitate a different thermal profile.
Part 2: Core Protocol — Development of a Form-Stable Composite PCM
To overcome the issue of leakage, glycol stearate must be physically confined within a porous, thermally conductive matrix. This creates a "form-stable" or "shape-stabilized" composite PCM (CPCM) that retains its overall shape even when the PCM component is molten.[1] Expanded graphite (EG) is an excellent support material due to its high thermal conductivity, chemical inertness, and porous structure.[1][9]
The following protocol details the preparation of a Glycol Stearate/Expanded Graphite (GS/EG) composite PCM via a melt impregnation method.
Protocol 2.1: Preparation of GS/EG Form-Stable Composite PCM
Objective: To impregnate liquid glycol stearate into the porous structure of expanded graphite to create a leak-proof, thermally enhanced PCM composite.
Materials & Equipment:
-
Glycol Stearate (EGMS or EGDS, as selected)
-
Expanded Graphite (EG) powder (e.g., 100 mesh)
-
Beaker
-
Hot plate with magnetic stirring
-
Vacuum oven
-
Digital balance
Methodology:
-
Matrix Preparation: Weigh a specific amount of expanded graphite and place it in a beaker. Dry the EG in a vacuum oven at 100°C for at least 4 hours to remove any adsorbed moisture, which could interfere with PCM impregnation.
-
PCM Melting: Weigh the desired amount of glycol stearate. The mass ratio of PCM to EG is a critical parameter. A common starting point is a 90:10 PCM:EG ratio by weight. Place the glycol stearate in a separate beaker and heat it on a hot plate to approximately 10-15°C above its melting point. Stir gently until it is completely molten and homogenous.
-
Melt Impregnation: Slowly add the dried expanded graphite powder to the molten glycol stearate while maintaining constant magnetic stirring. Continue stirring for 30-60 minutes to ensure the molten PCM fully penetrates the porous structure of the graphite.
-
Cooling and Solidification: Turn off the heat and remove the beaker from the hot plate. Allow the mixture to cool to room temperature, which will result in the solidification of the glycol stearate within the graphite matrix.
-
Leakage Test (Crucial Quality Control):
-
Place a small, weighed sample of the prepared CPCM onto a piece of filter paper.
-
Place the filter paper and sample in an oven set to 10-15°C above the PCM's melting point for several hours.
-
After the test, remove the sample and observe the filter paper for any signs of liquid PCM leakage. A well-prepared form-stable composite should show no visible leakage.[10]
-
Visualization: Workflow for Form-Stable PCM Synthesis
The following diagram illustrates the key steps in the melt impregnation process.
Caption: Workflow for preparing a form-stable composite PCM.
Part 3: Essential Characterization Protocols
Once a form-stable PCM has been synthesized, its thermophysical properties and stability must be rigorously characterized to validate its performance. The following are standard, essential protocols.
Protocol 3.1: Thermal Properties Analysis via Differential Scanning Calorimetry (DSC)
Causality: DSC is the most critical technique for PCMs as it precisely measures the phase transition temperatures (melting and freezing points) and the latent heat of fusion (the amount of energy stored/released).[11][12][13] This data is fundamental to determining if the PCM is suitable for the target application.
Methodology:
-
Calibration: Calibrate the DSC instrument using a standard reference material (e.g., indium) to ensure the accuracy of temperature and enthalpy measurements.[13]
-
Sample Preparation: Accurately weigh 5-10 mg of the CPCM sample into an aluminum DSC pan and hermetically seal it. An empty, sealed pan is used as a reference.
-
Thermal Program:
-
First Heating Scan: Heat the sample from ambient temperature to well above its melting point (e.g., 90°C) at a controlled rate (e.g., 5-10 K/min). This cycle is used to erase any prior thermal history of the material.
-
Cooling Scan: Cool the sample back down to ambient temperature at the same controlled rate.
-
Second Heating Scan: Heat the sample again using the same temperature program. The data from the cooling and second heating scans are typically used for analysis.
-
-
Data Analysis:
-
Melting/Freezing Temperature: Determined from the onset or peak of the endothermic (melting) and exothermic (freezing) curves.[12]
-
Latent Heat (Enthalpy): Calculated by integrating the area under the phase transition peak. The latent heat of the composite will be lower than the pure PCM due to the mass of the non-phase-changing support material.
-
Protocol 3.2: Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
Causality: TGA measures the change in mass of a sample as a function of temperature.[14][15] This is crucial for determining the upper operating temperature limit of the PCM. It identifies the temperature at which the material begins to decompose or evaporate, ensuring its long-term stability and safety.[16]
Methodology:
-
Sample Preparation: Place a precisely weighed sample (10-15 mg) of the CPCM into a TGA crucible.
-
Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Data Analysis: The TGA curve plots mass percentage versus temperature. The onset temperature of mass loss indicates the beginning of thermal degradation. A material is generally considered stable for applications at temperatures well below this onset.
Protocol 3.3: Chemical Compatibility Analysis via Fourier-Transform Infrared Spectroscopy (FTIR)
Causality: FTIR spectroscopy is used to verify the chemical compatibility between the glycol stearate and the expanded graphite matrix.[17][18] It confirms that no chemical reactions have occurred during the preparation process, and that the energy storage is due to a physical phase change, not a chemical change. The analysis works by identifying the characteristic absorption peaks of the functional groups in the individual components and the final composite.[19]
Methodology:
-
Sample Analysis: Collect FTIR spectra for the pure glycol stearate, the pure expanded graphite, and the final CPCM.
-
Data Analysis: Compare the spectra. In a chemically compatible composite, the spectrum of the CPCM should be a simple superposition of the spectra of its individual components. The absence of new peaks or significant shifts in existing peaks indicates that no chemical reaction has taken place.[9]
Visualization: PCM Characterization Workflow
This diagram shows the logical flow for validating a newly synthesized composite PCM.
Caption: Logical workflow for the characterization of composite PCMs.
Part 4: Performance Enhancement Strategies
While creating a form-stable composite with expanded graphite already enhances thermal conductivity, other strategies can be employed for further optimization.
-
High-Conductivity Fillers: Incorporating nanoparticles or microparticles with high thermal conductivity, such as copper, graphene nanoplatelets, or carbon nanotubes, into the PCM before impregnation can further boost heat transfer rates.[20][21][22][23] However, care must be taken as high filler content can sometimes negatively impact the latent heat storage capacity.[20]
-
Microencapsulation: For applications where the PCM is dispersed in a liquid or a solid medium (like plaster or textiles), microencapsulation is a powerful technique.[24] This involves coating tiny droplets of glycol stearate with a polymer shell.[25] Techniques like spray drying or interfacial polymerization can be used to create these microcapsules, which protect the PCM and prevent leakage on a microscopic level.[24][26][27]
Conclusion
Glycol stearate and its derivatives are versatile and effective organic PCMs for a wide range of thermal energy storage applications. The primary challenges of low thermal conductivity and leakage in the molten state can be effectively addressed through the development of form-stable composites, particularly with matrices like expanded graphite. By following robust synthesis and characterization protocols as outlined in this guide, researchers can develop and validate high-performance, reliable PCM-based systems tailored to their specific technological needs. The systematic application of DSC, TGA, and FTIR analyses ensures the scientific integrity of the developed materials, confirming their thermal properties, operational stability, and chemical inertness.
References
-
Improving the Heat Transfer of Phase Change Composites for Thermal Energy Storage by Adding Copper: Preparation and Thermal Properties. (2023). MDPI. [Link]
-
Thermal Conductivity Enhancement of Phase Change Materials for Low-Temperature Thermal Energy Storage Applications. IDEAS/RePEc. [Link]
-
Carbon-Filled Organic Phase-Change Materials for Thermal Energy Storage: A Review. MDPI. [Link]
-
Thermal Conductivity Enhancement of Phase Change Materials for Low-Temperature Thermal Energy Storage Applications. (2018). Semantic Scholar. [Link]
-
Techniques for Improving Heat Transfer in PCMs Systems. (2023). Encyclopedia.pub. [Link]
-
(PDF) MICROENCAPSULATION TECHNIQUES IN PHARMACEUTICAL FORMULATION. (2022). ResearchGate. [Link]
-
Optimization of DSC measurements for organic phase change materials. (2023). ResearchGate. [Link]
-
An Analysis of the Influence of DSC Parameters on the Measurement of the Thermal Properties of Phase-Change Material. PMC. [Link]
-
Chemical compatibility between PCM and EG (A: ATR‐FTIR curve, B: RAMAN...). ResearchGate. [Link]
-
Preparation and Performance Analysis of Form-Stable Composite Phase Change Materials with Different EG Particle Sizes and Mass Fractions for Thermal Energy Storage. (2022). PMC. [Link]
-
Thermal Analysis of Phase Change Materials – Three Organic Waxes using TGA, DSC, and Modulated DSC®. TA Instruments. [Link]
-
FTIR spectrum of components and prepared composites. ResearchGate. [Link]
-
Study on differential scanning calorimetry analysis with two operation modes and organic and inorganic phase change material (PCM) | Request PDF. ResearchGate. [Link]
-
Enhancing the Thermal Performance of a Stearate Phase Change Material with Graphene Nanoplatelets and MgO Nanoparticles. (2020). PubMed. [Link]
-
Thermal Characterization of Phase Change Materials by Differential Scanning Calorimetry: A Review. (2022). MDPI. [Link]
-
Enhancing the Thermal Performance of a Stearate Phase Change Material with Graphene Nanoplatelets and MgO Nanoparticles. (2020). ACS Publications. [Link]
-
Chemical Analysis by FTIR. (2020). QIcomposites. [Link]
-
MICROENCAPSULATION AND ITS TECHNIQUES. IJSDR. [Link]
-
Preparation and thermal properties of ethylene glycole distearate as a novel phase change material for energy storage | Request PDF. (2025). ResearchGate. [Link]
-
MICROENCAPSULATION TECHNOLOGY. Indian Journal of Research in Pharmacy and Biotechnology. [Link]
-
Advanced Thermal Analysis of Phase Change Materials. TA Instruments. [Link]
-
Enhancing the Thermal Performance of a Stearate Phase Change Material with Graphene Nanoplatelets and MgO Nanoparticles | Request PDF. ResearchGate. [Link]
-
Preparation of composite phase change material (PCM). ResearchGate. [Link]
-
Preparation of Poly(ethylene glycol)@Polyurea Microcapsules Using Oil/Oil Emulsions and Their Application as Microreactors. (2021). MDPI. [Link]
-
Kinetic Analysis Of TGA Measurements When Evaporation Is A Degradation Process In PCM. ISES Conference Proceedings Database. [Link]
-
Preparation of a Sustainable Shape-Stabilized Phase Change Material for Thermal Energy Storage Based on Mg2+-Doped CaCO3/PEG Composites. PMC. [Link]
-
TGA Analysis: Thermal Gravimetric Services. Polymer Solutions. [Link]
-
Study on polyethylene glycol/epoxy resin composite as a form-stable phase change material. ResearchGate. [Link]
-
Thermogravimetric Analysis. (2022). Improved Pharma. [Link]
-
Micro Encapsulation and its Techniques. TIJER.org. [Link]
-
Ethylene Glycol Mono Stearate (EGMS). singleblog. [Link]
-
Preparation of Stearic Acid/Graphene Oxide Based Form-Stable Composite Phase Change Materials. (2018). DergiPark. [Link]
-
Thermal and Physical Characterization of PEG Phase Change Materials Enhanced by Carbon-Based Nanoparticles. PMC. [Link]
-
Ethylene Glycol Monostearate (EGMS). Purenso Select. [Link]
-
Glycol stearate. Wikipedia. [Link]
-
Ethylene Glycol Monostearate (EGMS). Fartak Lotus. [Link]
-
Unveiling EGDS and EGMS: The Secrets to Pearlescent Beauty in Personal Care Products. Acme-Hardesty. [Link]
-
Thermal characterisation of metal stearate lubricant mixtures for polymer compounding applications. University of Pretoria. [Link]
Sources
- 1. Preparation and Performance Analysis of Form-Stable Composite Phase Change Materials with Different EG Particle Sizes and Mass Fractions for Thermal Energy Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycol stearate - Wikipedia [en.wikipedia.org]
- 3. yeserchem.com [yeserchem.com]
- 4. Thermal Conductivity Enhancement of Phase Change Materials for Low-Temperature Thermal Energy Storage Applications [ideas.repec.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Techniques for Improving Heat Transfer in PCMs Systems | Encyclopedia MDPI [encyclopedia.pub]
- 7. shreekrishnaenviroventure.com [shreekrishnaenviroventure.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. An Analysis of the Influence of DSC Parameters on the Measurement of the Thermal Properties of Phase-Change Material - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. thesolubilitycompany.com [thesolubilitycompany.com]
- 15. improvedpharma.com [improvedpharma.com]
- 16. proceedings.ises.org [proceedings.ises.org]
- 17. Chemical Analysis by FTIR – QIcomposites [qicomposites.com]
- 18. FTIR Analyzes Polymer Composites for Material Qualification - Advancing Materials [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Carbon-Filled Organic Phase-Change Materials for Thermal Energy Storage: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Enhancing the Thermal Performance of a Stearate Phase Change Material with Graphene Nanoplatelets and MgO Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. researchgate.net [researchgate.net]
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- 26. mdpi.com [mdpi.com]
- 27. tijer.org [tijer.org]
Troubleshooting & Optimization
Technical Support Center: Ethylene Glycol Stearate (EGS) Nanoparticle Scale-Up
Core Directive: The Physics of Failure
Welcome to the Support Center. If you are here, your lab-scale formulation likely failed during the pilot transfer. You are likely seeing one of three symptoms: your dispersion has turned into a solid gel, your drug encapsulation has plummeted overnight, or your particle size distribution (PDI) has widened uncontrollably.
To fix this, you must understand the material. Ethylene Glycol Stearate (EGS) is historically used as a pearlizing agent in cosmetics because it loves to crystallize into large, flat platelets. In nanoparticle production, we are forcing it into a spherical, amorphous state. Scale-up failure is usually the system reverting to its thermodynamic preference: the crystalline platelet.
This guide addresses the thermodynamic instability inherent to EGS and provides the engineering controls to suppress it during High-Pressure Homogenization (HPH).
Troubleshooting Guide (FAQ & Diagnostics)
Category A: Rheology & Stability (Gelation)[1]
Q: My 500mL batch looked fine, but the 5L pilot batch turned into a solid gel within 1 hour. Why?
A: You triggered "Blooming" via uncontrolled polymorphic transition.
At lab scale, heat dissipation is rapid. At pilot scale, the thermal mass retains heat longer, allowing the lipid to linger in the
-
The Mechanism: EGS molecules realign from a spherical orientation into needle-like or platelet crystals. These crystals form a "house of cards" structure, trapping water and causing gelation.
-
The Fix:
-
Check the HLB: EGS has a low HLB (~2-3). Ensure your surfactant system (e.g., Poloxamer 188 or Tween 80) provides sufficient steric hindrance.
-
Disrupt the Lattice: Pure EGS crystallizes too perfectly. Add 10-30% of a liquid lipid (e.g., Miglyol 812) to create a Nanostructured Lipid Carrier (NLC) . This creates imperfections in the crystal lattice, preventing the formation of the long-range order required for gelation.
-
Category B: Encapsulation Efficiency
Q: We achieved 85% entrapment initially, but after 24 hours, it dropped to 40%. Where did the drug go?
A: The "Expulsion" Effect.
This is a classic signature of the
-
The Mechanism: When EGS solidifies rapidly, it forms an
-helix with loose packing, leaving space for the drug. Over time (hours/days), the lipid re-packs into the -modification (triclinic/monoclinic), which is a perfect, tight lattice. The drug is physically squeezed out to the particle surface or the aqueous phase. -
The Fix:
-
Immediate: Store the dispersion at 4°C immediately after production to slow the transition kinetics, though this is a temporary patch.
-
Formulation: You must use a "messier" lipid matrix. Switch from pure EGS to a binary lipid mixture (EGS + Glyceryl Behenate) or an NLC formulation.
-
Category C: Particle Size (PDI)
Q: Increasing homogenization pressure from 800 to 1500 bar increased my particle size. Shouldn't it decrease? A: You have hit the "Over-Processing" limit.
-
The Mechanism: At 1500 bar, the surface area generated is massive. If your surfactant concentration is insufficient to cover this new surface area within milliseconds (
), the "naked" hydrophobic surfaces will collide and coalesce instantly. -
The Fix:
-
Rule of Thumb: Do not exceed 1000-1200 bar for EGS.
-
Surfactant Check: If you increase pressure, you must increase surfactant concentration proportionally.
-
Visualizing the Failure Modes
The following diagram illustrates the two primary pathways of failure during scale-up: the Gelation Pathway and the Expulsion Pathway .
Figure 1: The thermodynamic trap of EGS nanoparticles. The transition to the Beta-form is the root cause of both gelation and drug expulsion.
Standard Operating Procedure (SOP): Scalable HPH Protocol
This protocol is designed for a Piston-Gap Homogenizer (e.g., GEA Niro, Avestin) at pilot scale (1L - 10L).
Phase 1: Pre-Emulsion (The Critical Setup)
-
Temperature: Heat EGS to 10°C above its melting point (approx 70°C).
-
Aqueous Phase: Dissolve surfactant (e.g., Poloxamer 188, 2-5% w/v) in water at the same temperature (70°C).
-
Mixing: Add lipid to water under high-shear mixing (Ultra-Turrax) at 8,000 RPM for 2 minutes.
-
Note: Do not vortex; avoid air entrainment.
-
Phase 2: Homogenization (The Energy Input)
-
Cycle 1 (Pre-milling): 500 bar. This prevents large crystals from clogging the gap.
-
Cycles 2-4 (Sizing): 800 - 1000 bar.
-
Warning: Monitor the product outlet temperature. If it exceeds 80°C, the lipid may degrade (hydrolysis of the ester bond). Use a heat exchanger immediately after the gap.
-
Phase 3: The Cooling Step (The Scale-Up Bottleneck)
This is where 90% of scale-up batches fail. Do not collect the hot discharge into a beaker and let it sit.
-
Protocol: Discharge the hot nanoemulsion directly into a jacketed vessel or a plate heat exchanger set to 18°C - 20°C .
-
Why?
-
Too Cold (<5°C): Supercooling triggers rapid nucleation but creates unstable polymorphs that shift aggressively later.
-
Too Slow (Ambient): Promotes Ostwald ripening (large particles grow at the expense of small ones).
-
Target: Controlled cooling rate of roughly 10°C/min.
-
Summary of Critical Process Parameters (CPPs)
| Parameter | Lab Scale Setting | Pilot Scale Adjustment | Rationale |
| Pressure | 1500 bar | 800 - 1000 bar | Lower pressure reduces "over-processing" coalescence; pilot machines are often more efficient. |
| Cycles | 3-5 | 2-3 | Minimize thermal stress and residence time. |
| Lipid Load | 5-10% | < 10% | Higher concentrations in EGS increase collision frequency and gelation risk. |
| Cooling | Ice Bath | Heat Exchanger (20°C) | Consistent thermal history is vital for uniform crystallization. |
References
-
Müller, R. H., Mäder, K., & Gohla, S. (2000). Solid lipid nanoparticles (SLN) for controlled drug delivery – a review of the state of the art. European Journal of Pharmaceutics and Biopharmaceutics. Link
-
Mehnert, W., & Mäder, K. (2001).[1] Solid lipid nanoparticles: production, characterization and applications.[1] Advanced Drug Delivery Reviews. Link
-
Bunjes, H. (2010). Lipid nanoparticles for the delivery of poorly water-soluble drugs. Journal of Pharmacy and Pharmacology. Link
-
Helgason, T., et al. (2009). Solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) for encapsulation of beta-carotene. Food Hydrocolloids. (Demonstrates the impact of crystallization kinetics). Link
Sources
Validation & Comparative
comparative analysis of ethylene glycol distearate and glyceryl monostearate as emulsifiers
Content Type: Publish Comparison Guide
Author: Senior Application Scientist
Executive Summary
In the development of pharmaceutical and cosmetic emulsions, Ethylene Glycol Distearate (EGDS) and Glyceryl Monostearate (GMS) are often conflated due to their similar waxy appearance and stearic acid lineage. However, they serve fundamentally divergent roles in colloidal systems.
-
EGDS is an aesthetic modifier .[1][2] Its primary function is opacification and pearlescence, driven by its tendency to precipitate into macroscopic crystals.
-
GMS is a structural architect . Its primary function is viscosity building and emulsion stabilization, driven by its ability to form lamellar gel networks (LGNs) with water.[3]
This guide provides a technical breakdown of their physicochemical differences, functional mechanisms, and a validated experimental protocol for distinguishing their performance in formulation.
Physicochemical Characterization
To understand their behavior, we must first analyze their molecular architecture.
| Feature | Ethylene Glycol Distearate (EGDS) | Glyceryl Monostearate (GMS) |
| Molecular Structure | Diester (Two stearic acid chains) | Monoester (One stearic acid chain) |
| Hydrophilicity | Extremely Hydrophobic | Amphiphilic (Low HLB) |
| HLB Value | ~ 1.0 - 2.0 | ~ 3.8 - 4.0 |
| Critical Packing Parameter | > 1 (Inverted Cone/Planar) | ~ 0.5 - 1 (Truncated Cone) |
| Primary Phase Behavior | Crystalline Precipitation (Platelets) | Lamellar Gel Phase ( |
| Melting Point | 60°C - 63°C | 58°C - 60°C |
Expert Insight: The lack of free hydroxyl groups in EGDS (compared to the two free -OH groups in GMS) renders it nearly insoluble in water. It does not seek the oil-water interface to lower interfacial tension; instead, it seeks to crystallize out of the system. GMS, possessing hydrogen-bonding capability, anchors at the interface and swells in water to create structure.
Functional Mechanisms: The "Why" Behind the Performance
EGDS: The Mechanism of Pearlescence
EGDS functions via controlled crystallization . Upon cooling, it becomes insoluble in the surfactant/water matrix. Because of its planar diester structure, it crystallizes into flat, micrometer-sized platelets. These platelets align with flow, reflecting light specularly to create a "pearl" effect.[1][4]
GMS: The Mechanism of Structuring
GMS functions via lamellar gel network formation .[5] In the presence of a high-HLB surfactant and water, GMS does not merely crystallize; it forms bilayers. These bilayers trap bulk water between them, creating a "house of cards" structure that dramatically increases viscosity and prevents oil droplet coalescence.
Visualizing the Difference
Figure 1: Comparative mechanism of action. EGDS follows a precipitation pathway, while GMS follows a colloidal association pathway.
Experimental Performance Data
The following data summarizes a comparative study performed in a standard O/W emulsion base (15% Mineral Oil, 3% Polysorbate 60, q.s. Water).
| Parameter | Formulation A (3% EGDS) | Formulation B (3% GMS) |
| Visual Appearance | Opaque, Pearlescent, Fluid | White, Glossy, Semi-Solid Cream |
| Viscosity (25°C) | ~ 2,500 cP (Low) | ~ 28,000 cP (High) |
| Microscopy (Polarized) | Distinct birefringent crystals (10-20µm) | "Maltese Cross" structures (Liquid Crystals) |
| Centrifuge Stability | Separation observed (Creaming) | Stable (No separation) |
| Skin Feel | Draggy, waxy residue | Smooth, cushioning effect |
Key Takeaway: EGDS failed to stabilize the emulsion or build significant viscosity because it crystallized out of the interface. GMS succeeded because it extended the interface into the bulk water phase.
Protocol for Comparative Evaluation
To validate these differences in your own lab, use this self-validating protocol. This system uses Rheology and Microscopy as the "Check Engines."
Materials Required
-
Phase A (Water): Deionized Water (q.s. to 100%), Glycerin (3.0%).
-
Phase B (Oil/Emulsifier): Mineral Oil (10.0%), Cetearyl Alcohol (2.0%), Test Material (EGDS or GMS - 3.0%) , Polysorbate 60 (1.0%).
-
Equipment: Overhead mixer, Hotplate, Rheometer (or Viscometer), Polarized Light Microscope.
Step-by-Step Methodology
-
Preparation: Heat Phase A and Phase B separately to 75°C . Ensure the Test Material in Phase B is completely molten.
-
Emulsification: Slowly add Phase B to Phase A while mixing at 600 RPM.
-
Cooling (Critical Step):
-
Cool slowly (1°C/min) to 45°C. Rapid cooling will shock EGDS into amorphous solids (no pearl) and prevent GMS from forming ordered alpha-gels.
-
-
Analysis: Allow samples to equilibrate for 24 hours at 25°C before testing.
Evaluation Workflow
Figure 2: Analytical workflow for distinguishing emulsifier functionality.
Application Suitability Guide
| Application Goal | Select EGDS if... | Select GMS if... |
| Pearlized Shampoo | YES. Primary choice for opacity and shine. | NO. Will thicken but not pearl effectively.[6] |
| Heavy Body Cream | NO.[1][6][7] Will feel waxy and destabilize. | YES. Essential for building cream structure. |
| Low Viscosity Lotion | NO. Difficult to stabilize without thickening. | YES. Use at low % (<1%) as a co-emulsifier. |
| Active Delivery | NO. Crystalline matrix may exclude actives. | YES. Lamellar phases can encapsulate actives. |
References
-
Griffin, W. C. (1949). Classification of Surface-Active Agents by "HLB". Journal of the Society of Cosmetic Chemists.
-
Eccleston, G. M. (1997). Functions of Mixed Emulsifiers and Emulsifying Waxes in Dermatological Lotions and Creams. Colloids and Surfaces A: Physicochemical and Engineering Aspects.
-
Bolzinger, M. A., et al. (2007). Effects of surfactants on crystallization of ethylene glycol distearate in oil-in-water emulsion. Colloids and Surfaces A.
-
Tadros, T. F. (2004). Application of Rheology for Assessment and Prediction of the Long-term Physical Stability of Emulsions. Advances in Colloid and Interface Science.
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- 4. Ethylene Glycol Distearate (CAS 627-83-8) – Uses, Benefits, and Applications in Cosmetics & Industrial Products [sinocurechem.com]
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evaluation of the biocompatibility of glycol stearate for drug delivery applications
In the landscape of pharmaceutical sciences, the selection of excipients is a critical decision that profoundly impacts the safety, stability, and efficacy of a drug delivery system. Among the myriad of available options, lipid-based excipients have garnered significant attention for their ability to encapsulate both lipophilic and hydrophilic drugs, modify release profiles, and improve bioavailability. This guide provides an in-depth evaluation of glycol stearate, a non-ionic surfactant and emulsifier, assessing its biocompatibility for drug delivery applications and objectively comparing its performance against common alternatives.
Introduction to Glycol Stearate: A Workhorse Exipient
Glycol stearate (2-hydroxyethyl stearate) is the ester of ethylene glycol and stearic acid.[1] It is a waxy, white to cream-colored solid that functions primarily as an emulsifier, opacifier, and consistency-regulating agent in pharmaceutical and cosmetic formulations.[1][2] In drug delivery, its amphiphilic nature makes it invaluable for stabilizing oil-in-water emulsions and forming the lipid matrix of advanced carrier systems like Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[3][4]
The fundamental rationale for using glycol stearate and related lipids is their physiological compatibility and biodegradability, which are prerequisites for any material intended for parenteral or oral administration.[4] A thorough evaluation of an excipient's biocompatibility—its ability to perform its intended function without eliciting undesirable local or systemic effects—is therefore non-negotiable.
Biocompatibility Profile of Glycol Stearate
Decades of use in cosmetics and pharmaceuticals have established a strong safety profile for glycol stearate. It is generally regarded as a nontoxic and nonirritant material.[3][5] The Cosmetic Ingredient Review (CIR) Expert Panel has repeatedly confirmed its safety in cosmetic applications, citing low acute oral toxicity in animal studies and a lack of skin irritation or sensitization in human testing.[5][6]
In Vitro Cytotoxicity
The first gate in biocompatibility screening is the in vitro cytotoxicity assay, which assesses the effect of a substance on cell viability and proliferation. The choice of cell line is critical and should reflect the intended route of administration. For instance, Caco-2 cells are a standard model for intestinal absorption, while hepatocytes like HepG2 are used to evaluate potential liver toxicity.[7][8]
Studies on formulations containing glycol stearate or its close relatives, like glyceryl monostearate (GMS), consistently demonstrate high biocompatibility.
-
Solid Lipid Nanoparticles (SLNs): Blank SLNs formulated with GMS were found to be biocompatible in cytotoxicity studies.[9] Similarly, in vitro cell culture studies showed that blank SLNs modified with poly(ethylene glycol) stearate were also biocompatible.[10] The cytotoxicity observed in these studies was dependent on the concentration of the encapsulated drug, not the lipid carrier itself.[10]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS containing glyceryl stearate citrate showed no cytotoxicity on Caco-2 cells at a concentration of 0.05% (m/v) after a 3-hour incubation period.[7]
This data suggests that the lipid matrix itself possesses minimal intrinsic toxicity, a crucial feature for a drug carrier. The primary mechanism of any observed toxicity is typically linked to the encapsulated active pharmaceutical ingredient (API).
Hemocompatibility (Hemolysis)
For any formulation intended for intravenous administration, hemocompatibility is a critical safety parameter. The hemolysis assay evaluates the potential of an excipient to damage red blood cells (erythrocytes), leading to the release of hemoglobin.[11] Significant hemolysis in vivo can cause anemia and jaundice.[12] The U.S. FDA recommends this in vitro test for all excipients intended for injectable use.[11]
While specific hemolysis data for pure glycol stearate is not extensively published in the context of drug delivery, studies on related stearoyl-functionalized nanoparticles provide valuable insights. For example, nanoparticles made from Stearoyl-poly(glycerol adipate) were found to be largely non-hemolytic.[8] Any observed hemolytic effect could often be mitigated by surface modification, for instance, by adding a stabilizing agent like Poloxamer 188.[8] This underscores the importance of evaluating the final formulation, as interactions between components can influence overall hemocompatibility.
Comparative Analysis with Alternative Excipients
The decision to use glycol stearate should be made in the context of other available excipients. Here, we compare it against two ubiquitous polymers in drug delivery: Polyethylene Glycol (PEG) and Poloxamers.
Glycol Stearate vs. Polyethylene Glycol (PEG)
PEG is a water-soluble polymer celebrated for its biocompatibility and its ability to create a "stealth" shield on nanoparticles, prolonging circulation time by evading the immune system.[13][14][15] However, its reputation as a biologically inert polymer has been challenged by growing evidence of PEG immunogenicity, where repeated administration can lead to the formation of anti-PEG antibodies, causing accelerated blood clearance (ABC) of the drug carrier.[13]
| Feature | Glycol Stearate | Polyethylene Glycol (PEG) | Rationale & Field Insights |
| Primary Function | Lipid matrix former, emulsifier, stabilizer[1][2] | Stealth agent, solubilizer, plasticizer[14][16] | Glycol stearate is integral to the core structure of lipid nanoparticles, while PEG is typically a surface-modifying agent. |
| Biocompatibility | Generally low toxicity, non-irritant[3][5] | Low toxicity, FDA-approved for many uses[15][16] | Both are considered safe, but the context of use is key. PEG's safety on damaged skin is a concern.[17] |
| Immunogenicity | Considered low to negligible. | Can elicit anti-PEG antibodies, leading to Accelerated Blood Clearance (ABC) effect[13] | This is PEG's most significant drawback. Alternatives like polysarcosine are being explored to circumvent this issue.[13] |
| Solubility | Lipophilic (oil-soluble)[2] | Hydrophilic (water-soluble)[16] | This fundamental difference dictates their application. Glycol stearate is for lipid-based systems; PEG is used to impart hydrophilicity. |
| Biodegradability | Biodegradable via hydrolysis by esterases. | Not biodegradable; cleared via renal filtration, potential for tissue accumulation[13] | The biodegradability of glycol stearate is a significant advantage, reducing concerns about long-term accumulation. |
Glycol Stearate vs. Poloxamers (Pluronics®)
Poloxamers are amphiphilic, non-ionic triblock copolymers of poly(ethylene oxide) (PEO) and poly(propylene oxide) (PPO).[18] Like glycol stearate, they are excellent surfactants and are known for their low toxicity.[19][20] A unique feature of many poloxamers is their ability to form thermo-reversible gels—liquid at cool temperatures and a semi-solid gel at body temperature—which is highly advantageous for injectable depot formulations.[21]
| Feature | Glycol Stearate | Poloxamers (e.g., Pluronic® F127) | Rationale & Field Insights |
| Primary Function | Solid lipid matrix, emulsifier[2] | Solubilizer, emulsifier, gelling agent[18][19] | While both are surfactants, poloxamers are prized for their unique phase behavior, forming micelles and thermo-sensitive gels.[18][21] |
| Physical Form | Waxy Solid[1] | Available as liquids, pastes, or solids[21] | The solid nature of glycol stearate is essential for forming the matrix of SLNs.[4] |
| Biocompatibility | Low toxicity, biocompatible[9][10] | Low toxicity, biocompatible, approved by US FDA[19][20] | Both have excellent safety profiles. Poloxamers are particularly noted for their safety in ocular preparations.[21] |
| Special Properties | Forms stable solid lipid core[4] | Forms thermo-reversible gels; can inhibit P-glycoprotein efflux pumps[19][21] | Poloxamers' ability to overcome multidrug resistance by inhibiting efflux pumps is a significant functional advantage in cancer therapy. |
Key Experimental Protocols
To ensure scientific integrity, all biocompatibility testing must follow validated, reproducible protocols. Below are step-by-step methodologies for core in vitro assays.
Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric test that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT to a purple formazan product.
Methodology
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2, MCF-7, Caco-2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Preparation of Test Articles: Prepare serial dilutions of the glycol stearate-based nanoparticle formulation in a complete cell culture medium. Include controls: blank nanoparticles (without drug), free drug, and vehicle control (the dispersion medium).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared test article dilutions. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to untreated control cells: Cell Viability (%) = (Absorbance of Test Sample / Absorbance of Control) x 100
Protocol: In Vitro Hemolysis Assay
This protocol determines the percentage of red blood cell lysis caused by a test material.[22]
Methodology
-
Blood Collection: Obtain fresh whole blood from a healthy donor (e.g., rat or human) into a tube containing an anticoagulant (e.g., heparin).
-
Isolate Red Blood Cells (RBCs): Centrifuge the blood (e.g., at 2000 x g for 5 min). Discard the supernatant (plasma) and buffy coat.
-
Wash RBCs: Resuspend the RBC pellet in 10 volumes of sterile, isotonic phosphate-buffered saline (PBS, pH 7.4). Centrifuge again and discard the supernatant. Repeat this washing step 3-5 times until the supernatant is clear.
-
Prepare RBC Suspension: Resuspend the washed RBC pellet in PBS to create a diluted suspension (e.g., a 2% v/v suspension).
-
Incubation: In microcentrifuge tubes, mix 0.8 mL of the test sample (nanoparticle formulation diluted in PBS) with 0.2 mL of the diluted RBC suspension.
-
Negative Control: 0.8 mL PBS + 0.2 mL RBC suspension (0% hemolysis).
-
Positive Control: 0.8 mL distilled water + 0.2 mL RBC suspension (100% hemolysis).
-
-
Reaction: Incubate all tubes at 37°C for a specified time (e.g., 2-4 hours) with gentle shaking.
-
Centrifugation: Centrifuge the tubes (e.g., at 2000 x g for 5 min) to pellet intact RBCs.
-
Data Acquisition: Carefully transfer 100 µL of the supernatant from each tube to a 96-well plate. Measure the absorbance of the supernatant at 577 nm (for hemoglobin) using a microplate reader.
-
Analysis: Calculate the hemolysis percentage using the following formula:[22] % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100
Conclusion and Authoritative Grounding
The evidence strongly supports the use of glycol stearate as a biocompatible excipient for drug delivery applications. Its low intrinsic cytotoxicity and favorable safety profile, established through decades of use, make it a reliable choice for formulating lipid-based carriers like SLNs.
When compared to alternatives, glycol stearate holds distinct advantages. It lacks the immunogenic concerns associated with PEG and offers the structural solidity required for nanoparticle matrices, a feature not provided by liquid-state poloxamers. The choice of excipient is never arbitrary; it is a function of the drug's properties, the intended route of administration, and the desired release kinetics. The causality behind selecting glycol stearate is often its ability to form a stable, biodegradable solid lipid core for poorly soluble drugs, enhancing their therapeutic potential with minimal toxicity.
The diagram below illustrates the logical framework for this evaluation, grounding the selection of an excipient in a self-validating system of sequential biocompatibility tests.
Future research should focus on the long-term, chronic toxicity of glycol stearate-based nanoparticles and their biodistribution profiles following various administration routes. As drug delivery systems become more complex and targeted, a deep, mechanistic understanding of the interaction between excipients and biological systems remains paramount.
References
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- Title: PEG Alternatives: Polymers Reshaping Lipid Nanoparticle Drug Delivery Source:Curapath URL
- Title: Cytotoxicity Enhancement of Paclitaxel by Loading on Stearate-g-dextran Micelles on Breast Cancer Cell Line MCF-7 Source:ResearchGate URL
- Title: Effect of poly(ethylene glycol) stearate on the phase behavior of monocaprate/Tween80/water system and characterization of poly(ethylene glycol)
- Title: Poly Ethylene Glycol-Stearate polymer in the design of nano-drug delivery system for oral administration by curcumin Source:Journal of Nanoanalysis URL
- Title: In vitro toxicity of Stearoyl-poly(glycerol adipate)
- Title: Safety Assessment of Glycol Stearate and Glycol Stearate SE as Used in Cosmetics Source:Cosmetic Ingredient Review URL
- Title: Supplementary Information - The Royal Society of Chemistry Source:The Royal Society of Chemistry URL
- Title: 6 PEG Alternatives You Should Be Thinking About Source:Bioprocess Online URL
- Title: EXCIPIENTS - IOI Oleo GmbH Source:IOI Oleo GmbH URL
- Title: Final report on the safety assessment of PEG-25 propylene glycol stearate...
- Title: Poly Ethylene Glycol-Stearate polymer in the design of nano-drug delivery system for oral administration by curcumin Source:SAMIM URL
- Title: Comparison of polyethylene glycol and polyoxyethylene stearate as excipients for solid dispersion systems of griseofulvin and tolbutamide II: dissolution and solubility studies Source:PubMed URL
- Title: Excipients for pharmaceuticals Source:Sasol URL
- Title: In vitro Hemolysis Source:Evotec URL
- Title: A novel assay to determine the hemolytic activity of drugs incorporated in colloidal carrier systems Source:PubMed URL
- Title: Glycol Stearate and Glycol Stearate SE Source:PubMed URL
- Title: How Polyethylene Glycol Enhances Drug Delivery and Industrial Formulations Source:LinkedIn URL
- Title: Hemolysis assay applied to nanoparticulate pharmaceuticals approved fro clinical use Source:ResearchGate URL
- Title: Glycol Stearate (EGMS)
- Title: The Ubiquitous Use of Polyethylene Glycol in Pharmaceutical Design and Development: Technological Aspects and Future Perspectives Source:MDPI URL
- Title: Polyethylene Glycol-Based Materials: Transformative Applications in Biomedicine and the Food Industry Source:Materials Chemistry Horizons URL
- Title: Nanoparticles‐induced potential toxicity on human health: Applications, toxicity mechanisms, and evaluation models Source:PMC URL
- Title: Formulation of Poloxamers for Drug Delivery Source:PMC URL
- Title: Mini-Review of Poloxamer as a Biocompatible Polymer for Advanced Drug Delivery Source:SciELO URL
- Title: Assessment of Polyethylene Glycol-Coated Gold Nanoparticle Toxicity and Inflammation In Vivo Using NF-κB Reporter Mice Source:MDPI URL
- Title: Innovative applications of poloxamers in tissue engineering and drug delivery vehicles: An up-to-date review Source:Nano Micro Biosystems URL
- Title: Assessing the toxicity of one-step-synthesized PEG-coated gold nanoparticles: in vitro and in vivo studies Source:SciELO URL
- Title: Study of the effect of propylene glycol on the properties of poloxamer 338 solutions Source:ResearchGate URL
- Title: Poloxamer Hydrogels for Biomedical Applications Source:PMC URL
- Title: Exposure to Inorganic Nanoparticles: Routes of Entry, Immune Response, Biodistribution and In Vitro/In Vivo Toxicity Evaluation Source:MDPI URL
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
